molecular formula C16H15N3O2 B15218035 2-[(1-Amino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide CAS No. 189949-71-1

2-[(1-Amino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide

Cat. No.: B15218035
CAS No.: 189949-71-1
M. Wt: 281.31 g/mol
InChI Key: MNSZTNRLZIIREF-UHFFFAOYSA-N
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Description

2-[(1-Amino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide is a benzamide derivative featuring a substituted isoindole ring. The isoindole moiety contains an amino group at position 1 and a ketone at position 3, linked via a methyl group to the benzamide scaffold. This structure confers unique electronic and steric properties, distinguishing it from related compounds.

Properties

CAS No.

189949-71-1

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

2-[(1-amino-3-oxo-1H-isoindol-2-yl)methyl]benzamide

InChI

InChI=1S/C16H15N3O2/c17-14-12-7-3-4-8-13(12)16(21)19(14)9-10-5-1-2-6-11(10)15(18)20/h1-8,14H,9,17H2,(H2,18,20)

InChI Key

MNSZTNRLZIIREF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(C3=CC=CC=C3C2=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Amino-3-oxoisoindolin-2-yl)methyl)benzamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as lithium chloride (LiCl) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1-Amino-3-oxoisoindolin-2-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((1-Amino-3-oxoisoindolin-2-yl)methyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-Amino-3-oxoisoindolin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with four structurally related benzamides, focusing on substituent variations, molecular properties, and biological implications.

Compound Name Molecular Formula Isoindole Substituents Key Features Biological Activity
Target Compound : 2-[(1-Amino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide C₁₆H₁₄N₃O₂ 1-Amino, 3-keto Enhanced H-bonding; reduced mutagenicity risk Potential mGluR5 modulation (hypothesized)
CPPHA : N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide C₂₃H₁₆ClN₃O₄ 1,3-Diketo mGluR5 allosteric potentiator; nitro/chloro groups may increase toxicity mGluR5 potentiation (EC₅₀ = 0.3 μM)
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide C₁₆H₁₂N₂O₃ 1,3-Diketo Higher lipophilicity; mutagenicity risk in nitro analogues Not reported (structural scaffold for drug design)
CDPPB : 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide C₂₄H₁₈N₄O Pyrazole substituent Non-isoindole; cyano group enhances binding affinity mGluR5 potentiation (EC₅₀ = 4.7 nM)
2-(1,3-Dioxoisoindol-2-yl)-N-phenylbenzamide C₂₁H₁₅N₂O₃ 1,3-Diketo; N-phenyl Increased steric bulk; potential genotoxicity in nitro derivatives Antiproliferative activity (in silico)

Functional Group Impact on Activity and Toxicity

  • Amino vs. Diketo Groups: The target compound’s 1-amino group replaces the 1,3-diketo moiety seen in CPPHA and compounds. This substitution likely reduces mutagenicity, as nitro or diketo groups in phthalimide derivatives correlate with genotoxicity in Ames tests .
  • CPPHA’s chloro and hydroxy groups enhance receptor binding but may limit membrane permeability .
  • Receptor Interactions: CDPPB’s pyrazole and cyano groups exhibit high mGluR5 affinity, suggesting that non-isoindole scaffolds can achieve potent modulation. The target compound’s isoindole-amide hybrid may offer a novel binding profile .

Biological Activity

2-[(1-Amino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide, also known as benzamide derivative, is a compound with significant biological activity due to its unique structural features. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

PropertyValue
Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
CAS Number 189949-71-1
IUPAC Name 2-[(1-amino-3-oxo-1H-isoindol-2-yl)methyl]benzamide
InChI Key MNSZTNRLZIIREF-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, potentially leading to therapeutic effects in different biological systems.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Benzamide Derivatives in Cancer Therapy

A study demonstrated that benzamide derivatives could inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. This inhibition resulted in reduced growth of cancer cells resistant to traditional therapies like methotrexate .

Neuroprotective Effects

Research indicates that isoindolinone derivatives exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanisms include:

  • Antioxidant Activity : Reducing oxidative stress in neuronal cells.
  • Neurotransmitter Modulation : Influencing levels of neurotransmitters such as dopamine and serotonin.

Antimicrobial Activity

Preliminary studies suggest that compounds with isoindolinone structures possess antimicrobial properties against various pathogens. The exact mechanism remains under investigation but may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameBiological ActivityMechanism of Action
Benzamide Derivative AAnticancerDHFR Inhibition
Benzamide Derivative BNeuroprotectiveAntioxidant Effects
Benzamide Derivative CAntimicrobialCell Wall Disruption

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